

Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Yomogin

Cat. No.: B12108371

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **(-)-Yomogin**, a sesquiterpene lactone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines detailed experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

(-)-Yomogin, with the molecular formula $C_{15}H_{16}O_3$, is a natural compound that has garnered attention for its potential biological activities, including its role in the regulation of inflammatory pathways.^[1] Accurate identification of this molecule is paramount for advancing research into its therapeutic applications.

Spectroscopic Data for the Identification of (-)-Yomogin

The structural elucidation of **(-)-Yomogin** relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from peer-reviewed literature to ensure accuracy and reliability for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR spectra of **(-)-Yomogin** provide a detailed map of

its atomic connectivity and stereochemistry.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Yomogin** (CDCl_3)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	2.58	m	
2	2.05, 2.20	m	
3	2.65	m	
6	4.05	t	9.5
8	1.85	m	
9	2.25, 2.50	m	
13	5.40, 6.15	s	
14	1.15	s	
15	1.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Yomogin** (CDCl_3)

Atom No.	Chemical Shift (δ) ppm
1	48.5
2	26.8
3	35.5
4	190.5
5	138.8
6	82.5
7	140.2
8	24.5
9	40.8
10	38.2
11	139.2
12	170.2
13	120.5
14	18.5
15	10.8

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **(-)-Yomogin** is characterized by the following absorption bands, indicative of its lactone and ketone moieties.

Table 3: FT-IR Spectroscopic Data for **(-)-Yomogin**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1760	γ-Lactone C=O stretch
1660	α,β-Unsaturated ketone C=O stretch
1640	C=C stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For **(-)-Yomogin**, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.

Table 4: Mass Spectrometry Data for **(-)-Yomogin**

Technique	Ion	m/z
HR-EIMS	[M] ⁺	244.1099

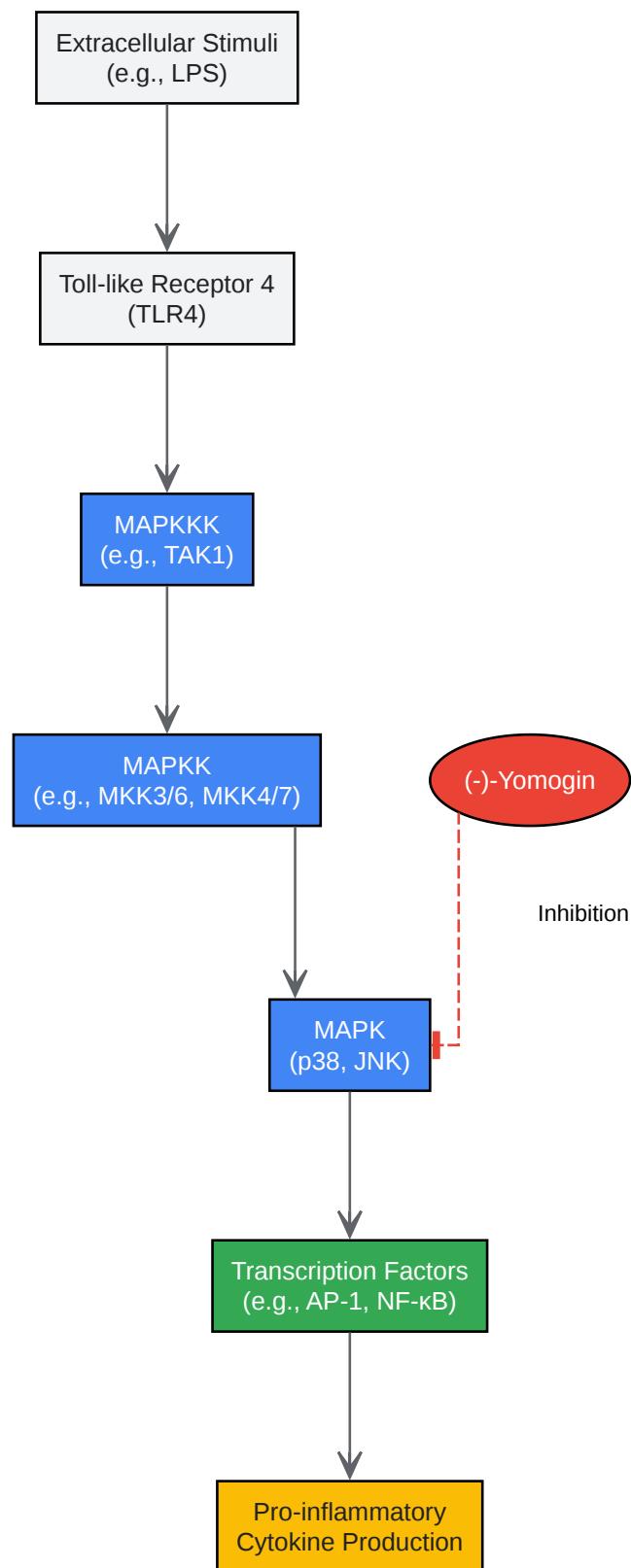
Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of **(-)-Yomogin**.

Isolation of **(-)-Yomogin**

(-)-Yomogin is typically isolated from plant sources, such as various species of the *Artemisia* genus. A general workflow for its isolation is depicted below.

[Click to download full resolution via product page](#)


Figure 1: General workflow for the isolation of **(-)-Yomogin**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or magnetic sector mass analyzer.

Biological Context: MAPK Signaling Pathway

Recent studies have indicated that **(-)-Yomogin** may exert its biological effects, such as the inhibition of neuroinflammation, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this interaction is crucial for drug development professionals.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the MAPK signaling pathway by **(-)-Yomogin**.

This guide serves as a foundational resource for the scientific community engaged in the study of **(-)-Yomogin**. The provided spectroscopic data and protocols are intended to facilitate its unambiguous identification, thereby supporting further research into its chemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yomogin | C15H16O3 | CID 174865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Blueprint of (-)-Yomogin: A Technical Guide for Identification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12108371#spectroscopic-data-for-yomogin-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com